

elemicin solubility and stability

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Compound Focus: Elemicin

CAS No.: 487-11-6

Cat. No.: S573772

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Solubility and Stability Data

The table below consolidates key physical and chemical property data for **elemicin** from technical sources.

Property	Reported Data	Conditions / Notes	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	-	[1] [2] [3]
Molecular Weight	208.25 g/mol	-	[1] [3]
Boiling Point	152-156 °C; 246 °C	Data varies by source.	[3] [2]
Specific Gravity	1.058-1.070	-	[2]
Refractive Index	1.529-1.534	-	[2]

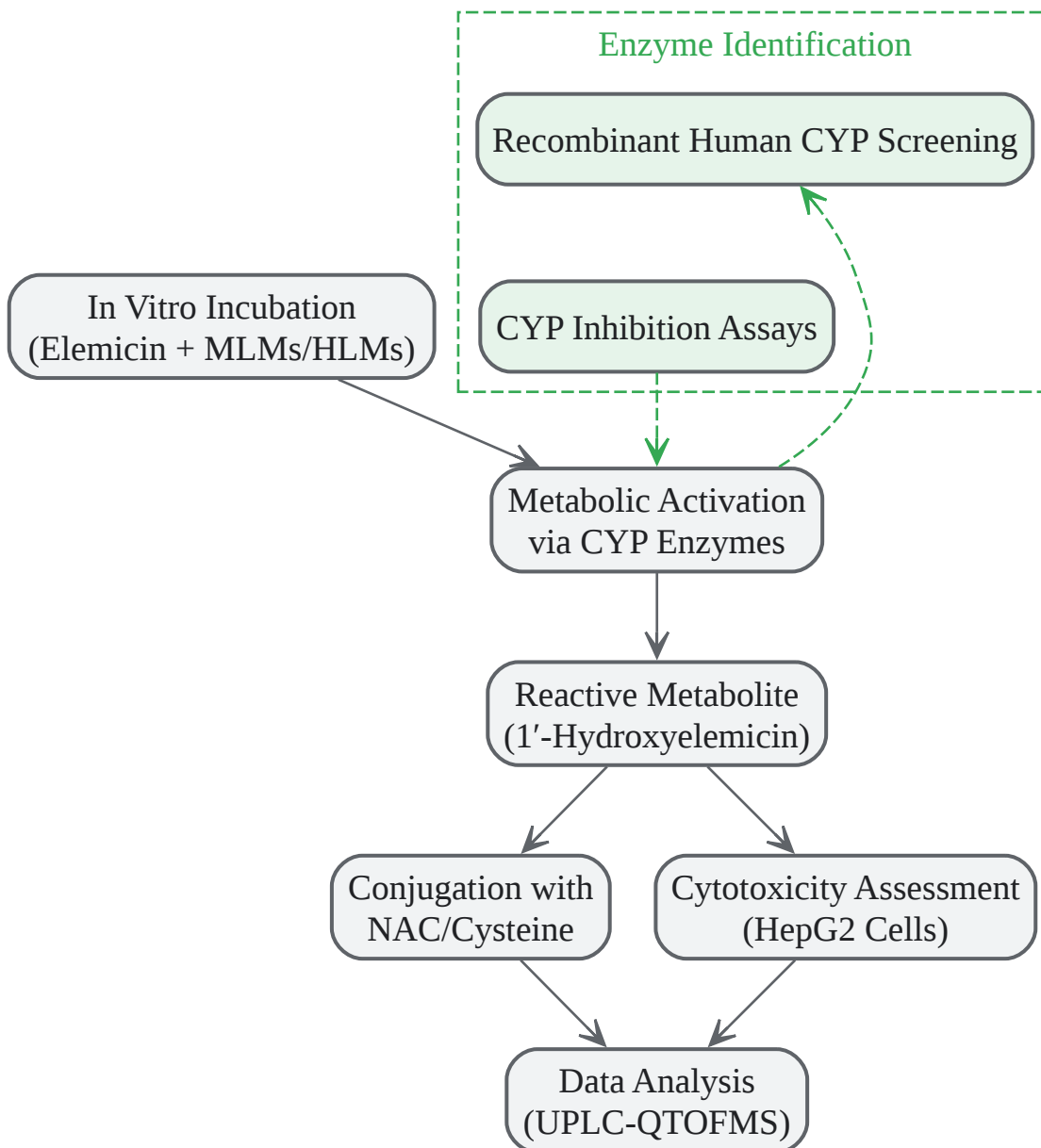
Property	Reported Data	Conditions / Notes	Source
Solubility in DMSO	Soluble	Stated as soluble.	[1]
Solubility in Ethanol	Soluble	Stated as soluble.	[2]
Solubility in Water	Practically insoluble to insoluble	-	[2]

Property	Reported Data	Conditions / Notes	Source
Solubility in Chloroform	Slightly soluble	-	[3]
Solubility in Ethyl Acetate	Slightly soluble	-	[3]

Property	Reported Data	Conditions / Notes	Source
Storage Temperature	-20°C	Recommended long-term storage.	[1] [3]
Stability	≥ 2 years	When stored at -20°C.	[1]
Light Sensitivity	Light Sensitive	Material should be protected from light.	[3]
Physical Form	Colourless to pale straw coloured viscous liquid; Oil	-	[2] [3]

Experimental Protocols: Metabolic Activation & Cytotoxicity

A critical aspect of **elemicin** research involves its metabolic activation, which is linked to observed cytotoxicity. The following protocol, based on a study using HepG2 cells, outlines key methodologies [4].



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*Experimental workflow for **elemicin** metabolic activation and cytotoxicity.*

In Vitro Metabolic Activation Study

This experiment identifies the cytochrome P450 (CYP) enzymes responsible for metabolizing **elemicin** into reactive intermediates [4].

- **Key Reagents:** **Elemicin**, mouse or human liver microsomes (MLMs/HLMs), NADPH regeneration system, CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, α -naphthoflavone for CYP1A1/2), and recombinant human CYP isoforms.
- **Procedure:**
 - Prepare incubation mixtures containing liver microsomes (or a specific recombinant CYP), **elemicin**, and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer).
 - Incubate at 37°C for a set duration (e.g., 30-60 minutes).
 - Terminate the reaction by adding a precipitating solvent like acetonitrile.
 - Analyze the metabolites using **UPLC-QTOFMS**. The formation of the reactive metabolite **1'-hydroxyelemicin** and its subsequent conjugates with nucleophiles like **N-acetylcysteine (NAC)** and **cysteine** can be traced.
- **Analysis:** Compare metabolite profiles in the presence and absence of specific CYP inhibitors, or across different recombinant CYP enzymes, to identify the primary contributors to metabolic activation. The study identified **CYP1A1**, **CYP1A2**, and **CYP3A4** as primarily responsible [4].

Cytotoxicity Assessment in HepG2 Cells

This protocol evaluates the cellular toxicity of **elemicin** and its metabolite, and the potential protective role of antioxidants [4].

- **Cell Line:** Human hepatoma cell line (HepG2).
- **Treatment Groups:**
 - Control (vehicle only)
 - **Elemicin** at various concentrations
 - **1'-hydroxyelemicin** at various concentrations
 - Pre-treatment with **N-acetylcysteine (NAC)** followed by **elemicin** or **1'-hydroxyelemicin**
 - Pre-treatment with **diethyl maleate (DEM)**, a glutathione-depleting agent, followed by **elemicin** or **1'-hydroxyelemicin**
- **Procedure:**
 - Plate HepG2 cells in standard culture medium and allow them to adhere.
 - Pre-treat cells with NAC or DEM if required by the experimental design.
 - Expose the cells to the test compounds for a specified period.
 - Measure cell viability using standard assays (e.g., MTT or WST-1 assay).
- **Expected Outcomes:** **Elemicin** and **1'-hydroxyelemicin** will demonstrate concentration-dependent cytotoxicity. NAC administration is expected to significantly reduce toxicity, while DEM pre-treatment (depleting cellular cysteine/GSH) will exacerbate it, confirming the role of metabolic activation and oxidative stress in the toxic mechanism [4].

Critical Handling & Safety Notes

For reliable and safe laboratory work with **elemicin**, please note:

- **Purity:** For biological experiments, ensure **elemicin** has a high purity grade (>98% is available and recommended) to avoid confounding results from impurities [1] [4].
- **Storage:** Always store **elemicin** in an **amber vial at -20°C** due to its sensitivity to both light and higher temperatures [1] [3].
- **Toxicity Note:** Be aware that **elemicin** is classified as a possible toxicant due to its metabolic activation into reactive species. It is **not for human use** and requires careful handling in a research setting [1] [4] [5].

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